2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of a hydrazinecarbonyl group linked to a fluorophenyl and a dimethoxyphenyl group.
Preparation Methods
The synthesis of 1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general synthetic route can be summarized as follows:
Hydrazide Preparation: The hydrazide precursor is synthesized by reacting hydrazine with an appropriate carboxylic acid derivative.
Condensation Reaction: The hydrazide is then reacted with 3,4-dimethoxybenzaldehyde in the presence of a suitable solvent (e.g., ethanol) under reflux conditions to form the Schiff base hydrazone.
Chemical Reactions Analysis
1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE has several scientific research applications:
Coordination Chemistry: The compound can form stable complexes with transition metal ions, making it useful in the study of coordination chemistry and catalysis.
Medicinal Chemistry: Schiff bases, including this compound, have shown potential as enzyme inhibitors and possess pharmacological activities such as antimicrobial, antifungal, and anticancer properties.
Material Science: The compound can be used in the development of new materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE include other Schiff base hydrazones with different substituents on the phenyl rings. Some examples are:
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a similar structure but with different substituents on the phenyl rings.
N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another similar compound with a fluorophenyl group.
The uniqueness of 1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H16FN3O4 |
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Molecular Weight |
345.32 g/mol |
IUPAC Name |
N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2-fluorophenyl)oxamide |
InChI |
InChI=1S/C17H16FN3O4/c1-24-14-8-7-11(9-15(14)25-2)10-19-21-17(23)16(22)20-13-6-4-3-5-12(13)18/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
InChI Key |
QHMIOSIIPUCDGC-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2F)OC |
Origin of Product |
United States |
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